molecular formula C17H17NO4 B5174052 Propan-2-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate

Propan-2-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate

Cat. No.: B5174052
M. Wt: 299.32 g/mol
InChI Key: XRTBWRLAYGDKSK-PTNGSMBKSA-N
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Description

Propan-2-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate is a complex organic compound that features a furan ring, a phenylformamido group, and an enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Phenylformamido Group: This step involves the reaction of aniline with formic acid to form phenylformamide, which is then coupled with the furan ring.

    Formation of the Enoate Moiety: The final step involves the esterification of the intermediate compound with propan-2-ol under acidic conditions to form the enoate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione under the influence of strong oxidizing agents.

    Reduction: The enoate moiety can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylformamido group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione

    Reduction: Propan-2-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enol

    Substitution: Various phenylformamido derivatives

Scientific Research Applications

Propan-2-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or microbial growth, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-YL (2Z)-3-(furan-2-YL)-2-(formamido)prop-2-enoate
  • Propan-2-YL (2Z)-3-(furan-2-YL)-2-(benzamido)prop-2-enoate
  • Propan-2-YL (2Z)-3-(furan-2-YL)-2-(acetamido)prop-2-enoate

Uniqueness

Propan-2-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate is unique due to the presence of the phenylformamido group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

propan-2-yl (Z)-2-benzamido-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(2)22-17(20)15(11-14-9-6-10-21-14)18-16(19)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,18,19)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTBWRLAYGDKSK-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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